molecular formula C7H7F B591098 2-Fluorotoluene-α-d1 CAS No. 17359-78-3

2-Fluorotoluene-α-d1

Cat. No.: B591098
CAS No.: 17359-78-3
M. Wt: 111.138
InChI Key: MMZYCBHLNZVROM-MICDWDOJSA-N
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Description

2-Fluorotoluene-α-d1: is a deuterated derivative of 2-fluorotoluene, where one of the hydrogen atoms on the methyl group is replaced by deuterium. This compound is often used in research settings, particularly in studies involving isotopic labeling and mass spectrometry. The molecular formula of this compound is C7H6DF , and it has a molecular weight of 111.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorotoluene-α-d1 typically involves the deuteration of 2-fluorotoluene. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorotoluene-α-d1 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluorobenzoic acid

    Reduction: 2-Fluorocyclohexane

    Substitution: 2-Methoxytoluene

Scientific Research Applications

2-Fluorotoluene-α-d1 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorotoluene-α-d1 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atom serves as a tracer, allowing researchers to track the compound’s transformation and distribution in biological systems. The pathways involved often include metabolic processes where the labeled compound is incorporated into different metabolites .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorotoluene: The non-deuterated version of 2-Fluorotoluene-α-d1.

    2-Chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromotoluene: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research applications .

Properties

CAS No.

17359-78-3

Molecular Formula

C7H7F

Molecular Weight

111.138

IUPAC Name

1-(deuteriomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D

InChI Key

MMZYCBHLNZVROM-MICDWDOJSA-N

SMILES

CC1=CC=CC=C1F

Synonyms

1-Fluoro-2-methylbenzene-α-d1;  NSC 8859-α-d1;  o-Fluorotoluene-α-d1

Origin of Product

United States

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